molecular formula C15H19N5O3 B4200929 2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

Cat. No.: B4200929
M. Wt: 317.34 g/mol
InChI Key: CBIKAZQAJUVVBR-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate is a complex organic compound that features a piperidine ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate can be achieved through a multi-step process involving the formation of the triazole ring followed by its attachment to the piperidine ring. Common synthetic methods for triazole formation include the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The triazole ring can participate in reduction reactions, potentially leading to ring-opening or other transformations.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the piperidine ring.

Major Products

The major products of these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce various functional groups onto the piperidine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and nitro group could play key roles in these interactions, potentially through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenylpiperazine: Another piperidine derivative with different substituents.

    2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate: Similar structure but with variations in the triazole ring or piperidine substituents.

Uniqueness

The unique combination of the triazole ring and piperidine ring in this compound sets it apart from other compounds. This unique structure could confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-1-[2-(3-methylphenyl)-5-nitro-3-oxidotriazol-3-ium-4-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-11-6-5-8-13(10-11)18-16-14(20(22)23)15(19(18)21)17-9-4-3-7-12(17)2/h5-6,8,10,12H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIKAZQAJUVVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=[N+](N(N=C2[N+](=O)[O-])C3=CC=CC(=C3)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 2
Reactant of Route 2
2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 3
2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 4
2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 5
2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 6
2-(3-Methylphenyl)-5-(2-methylpiperidin-1-YL)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

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